REACTION_SMILES
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[CH3:19][OH:20].[CH3:1][N:2]([CH:3]1[CH2:4][CH2:5][c:6]2[nH:7][c:8]3[c:9]([Br:17])[cH:10][cH:11][c:12]([F:16])[c:13]3[c:14]2[CH2:15]1)[CH3:18].[K+:22].[OH-:21].[OH2:23]>>[CH3:1][N:2]([CH:3]1[CH2:4][CH2:5][c:6]2[nH:7][c:8]3[cH:9][cH:10][cH:11][c:12]([F:16])[c:13]3[c:14]2[CH2:15]1)[CH3:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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CN(C)C1CCc2[nH]c3c(Br)ccc(F)c3c2C1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C1CCc2[nH]c3c(Br)ccc(F)c3c2C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CN(C)C1CCc2[nH]c3cccc(F)c3c2C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |